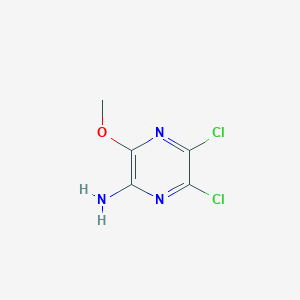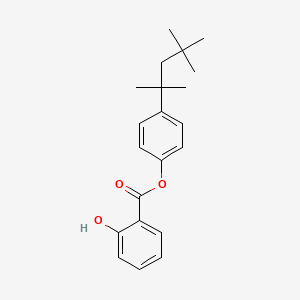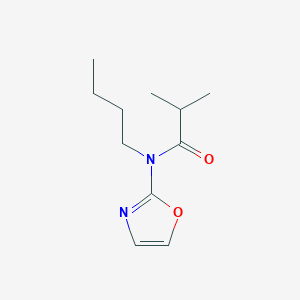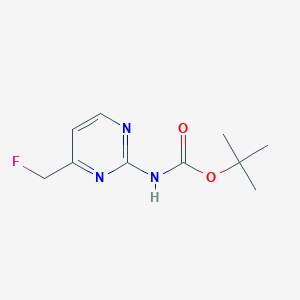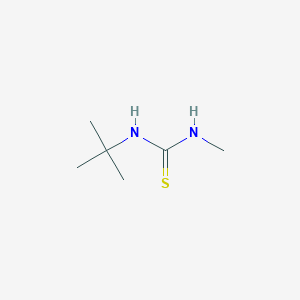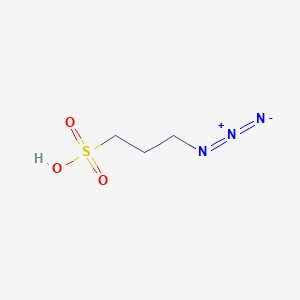
3-Azidopropane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azidopropane-1-sulfonic acid is a chemical compound that is likely to have similar properties to its analogs such as 3-Aminopropane-1-sulfonic acid . It’s important to note that the azido group (-N3) in 3-Azidopropane-1-sulfonic acid could make it reactive and potentially useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 3-Azidopropane-1-sulfonic acid would consist of a three-carbon chain (propane) with an azide group attached to one end and a sulfonic acid group attached to the other. The azide group is a linear arrangement of three nitrogen atoms, and the sulfonic acid group consists of a sulfur atom bonded to a hydroxyl group and two oxygen atoms .Chemical Reactions Analysis
The azide group in 3-Azidopropane-1-sulfonic acid can participate in various reactions, such as cycloadditions . The sulfonic acid group can act as an acid, donating a proton .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Azidopropane-1-sulfonic acid can be inferred from related compounds. For instance, 3-Aminopropane-1-sulfonic acid is a crystalline powder . The sulfonic acid group makes the compound acidic and highly polar, which suggests it would be soluble in polar solvents like water .Zukünftige Richtungen
The azide group in 3-Azidopropane-1-sulfonic acid could make it useful in the field of bioconjugation, where it could be used to attach various probes to biological molecules . Additionally, sulfonic acid-functionalized materials have shown promise in applications such as proton-exchange materials .
Eigenschaften
CAS-Nummer |
773785-62-9 |
|---|---|
Produktname |
3-Azidopropane-1-sulfonic acid |
Molekularformel |
C3H7N3O3S |
Molekulargewicht |
165.17 g/mol |
IUPAC-Name |
3-azidopropane-1-sulfonic acid |
InChI |
InChI=1S/C3H7N3O3S/c4-6-5-2-1-3-10(7,8)9/h1-3H2,(H,7,8,9) |
InChI-Schlüssel |
DBRIOBHILRGDPP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN=[N+]=[N-])CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


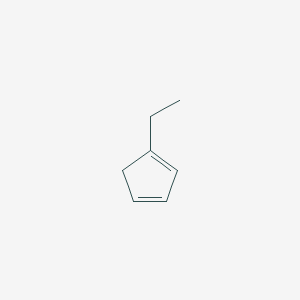
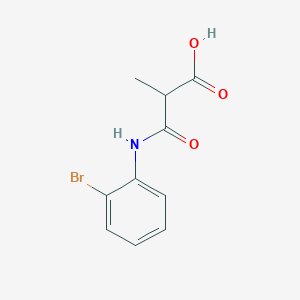
![Ethyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B8645510.png)
![5-Methoxy-6-[1-(4-methoxyphenyl)ethyl]-1,3-benzodioxole](/img/structure/B8645525.png)
![(+/-)-Ethyl 4-cyclopentyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B8645537.png)

![Tert-butyl {[2-(trimethylsilyl-1-ethynyl)-6-methylpyridin-3-yl]oxy}acetate](/img/structure/B8645546.png)
![2-Chloro-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B8645549.png)
